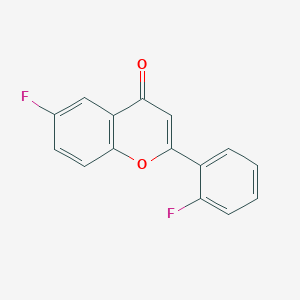

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a chemical compound with the molecular formula C15H8F2O2. It is a solid substance at room temperature . It is used as a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) .

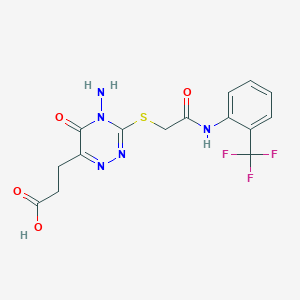

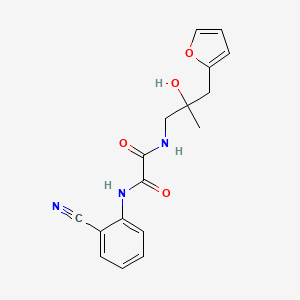

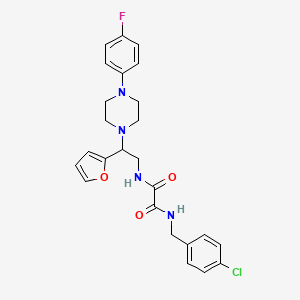

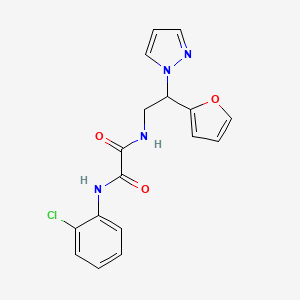

Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is characterized by the presence of a chromen-4-one core, which is a benzene-fused dihydropyran . The compound also contains two fluorine atoms, one attached to the chromen-4-one core and the other attached to the phenyl group .Physical And Chemical Properties Analysis

6-Fluoro-2-(2-fluorophenyl)chromen-4-one is a solid substance at room temperature . It has a molecular weight of 258.224. The compound has a high lipophilicity due to the presence of fluorine atoms .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

6-Fluoro-2-(2-fluorophenyl)chromen-4-one: has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

Anti-inflammatory Properties

This compound is a benzopyran derivative, which is a bicyclic heterocyclic system known for its potent anti-inflammatory properties . It can be used in pharmacological research to develop new anti-inflammatory drugs or to study the inflammatory process at the molecular level.

Organic Synthesis

The ketone group in 6-Fluoro-2-(2-fluorophenyl)chromen-4-one supports functionalization through reactions like the aldol reaction . This makes it a valuable compound in organic synthesis, allowing chemists to create a variety of complex molecules for further research or industrial applications.

Dye-Sensitized Solar Cells (DSSCs)

The compound can undergo full aromatization in an oxidation reaction catalyzed by iodine, expanding its application to dye-sensitized solar cells (DSSCs) . Research in this field could lead to the development of more efficient solar cells, contributing to renewable energy technologies.

Material Science

The electronic properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one make it a candidate for research in material science, especially in the development of organic semiconductors and other electronic materials.

Each of these applications leverages the unique chemical properties of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one , demonstrating its versatility and potential in various fields of scientific research. The compound’s ability to interact with biological systems, participate in chemical reactions, and contribute to technological advancements makes it a subject of interest across multiple disciplines. <|\im_end|> OP: ### 1. Enzyme Inhibition 6-Fluoro-2-(2-fluorophenyl)chromen-4-one has been identified as a potential enzyme inhibitor. Its structure allows it to interact with enzymes such as Sirtuin 2 , which is related to aging diseases . By inhibiting such enzymes, this compound could be used in the study of age-related disorders and potentially contribute to the development of treatments for these conditions.

Safety and Hazards

The safety information for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

The primary target of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one is Sirtuin 2 , an enzyme related to aging diseases . Sirtuin 2 is part of the sirtuin family of proteins, which are involved in regulating cellular processes including the aging process, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations.

Mode of Action

6-Fluoro-2-(2-fluorophenyl)chromen-4-one interacts with its target, Sirtuin 2, by inhibiting its activity . This inhibition can influence the regulation of various cellular processes controlled by Sirtuin 2.

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-2-(2-fluorophenyl)chromen-4-one are those regulated by Sirtuin 2. These include pathways involved in aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . The inhibition of Sirtuin 2 can lead to alterations in these pathways, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one’s action are largely dependent on its inhibition of Sirtuin 2. This can lead to changes in the regulation of various cellular processes, potentially influencing aging, transcription, apoptosis, inflammation, stress resistance, and energy efficiency . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with Sirtuin 2 . Additionally, the cellular environment can influence the compound’s efficacy, as the presence of other proteins and molecules can affect its ability to inhibit Sirtuin 2.

Eigenschaften

IUPAC Name |

6-fluoro-2-(2-fluorophenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJWYOALFICCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(2-fluorophenyl)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)